molecular formula C15H14F3NO3 B2931347 N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzamide CAS No. 1798463-63-4

N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2931347
CAS RN: 1798463-63-4
M. Wt: 313.276
InChI Key: MGABYWKLIXSYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzamide” is a chemical compound with the linear formula C18H20N2O5 . It has a molecular weight of 344.37 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula, C18H20N2O5 . This indicates that the compound contains 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly stated in the available resources. The compound’s molecular weight is 344.37 , but other properties like melting point, boiling point, solubility, and others are not provided.

Scientific Research Applications

Antiplasmodial Activity

Research on related compounds has shown that specific N-acylated derivatives possess significant antiplasmodial activity against different strains of Plasmodium falciparum, the parasite responsible for malaria. The activity of these compounds is highly dependent on the nature of the acyl moiety, with benzamides displaying promising activity. Structural modifications, particularly the substitution pattern on the phenyl ring, significantly affect both the activity and cytotoxicity of these compounds. This suggests that compounds like N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzamide could be designed and tested for potential antiplasmodial properties, leveraging their structural similarities to enhance antimalarial drug development (Hermann et al., 2021).

Molecular Structure Modification for Enhanced Properties

The modification of molecular structures, such as incorporating furan derivatives, has been studied for various applications, including the regulation of excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT). These modifications can significantly alter the photophysical properties of compounds, making them more suitable for applications in fluorescence sensing and imaging. By strategically altering the structure, researchers can achieve red shifts in absorption and emission spectra and modulate excited-state behaviors, which is crucial for the development of new fluorescent probes and organic scintillators (Han et al., 2018).

Synthesis and Reactivity for Chemical Innovations

The synthesis and reactivity of furan-containing compounds have been explored extensively, leading to novel chemical entities with potential applications in medicinal chemistry and materials science. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactions demonstrate the versatility of furan derivatives in creating compounds with unique structures and properties. Such research lays the groundwork for developing new materials and pharmaceuticals, highlighting the utility of furan derivatives in synthetic organic chemistry (Aleksandrov et al., 2017).

Bio-based Polymer Synthesis

In the field of green chemistry, furan derivatives are used to synthesize fully bio-based benzoxazine monomers. These monomers, through copolymerization, contribute to the development of sustainable polymers with desirable thermal properties and cross-linking densities. The incorporation of furan moieties into polymer backbones demonstrates an innovative approach to enhancing polymer performance while adhering to principles of sustainability and environmental friendliness (Wang et al., 2012).

Safety and Hazards

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-21-13(12-6-3-7-22-12)9-19-14(20)10-4-2-5-11(8-10)15(16,17)18/h2-8,13H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGABYWKLIXSYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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